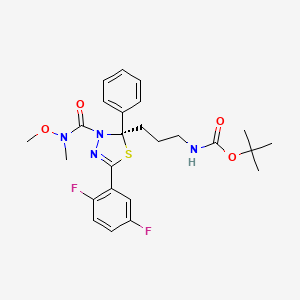

(R)-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate

Beschreibung

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazol ring core substituted with a 2,5-difluorophenyl group, a phenyl group, and a methoxy(methyl)carbamoyl moiety. The tert-butyl carbamate group attached via a propyl linker enhances its stability and modulates solubility . Its synthesis likely involves multi-step protocols, including carbamate formation and heterocyclic ring assembly, as seen in analogous compounds (e.g., ). The CAS number 1079843-60-9 identifies this compound commercially, with a molecular weight inferred to be ~622 g/mol (based on pricing for 100 mg at €622) .

Eigenschaften

Molekularformel |

C25H30F2N4O4S |

|---|---|

Molekulargewicht |

520.6 g/mol |

IUPAC-Name |

tert-butyl N-[3-[(2R)-5-(2,5-difluorophenyl)-3-[methoxy(methyl)carbamoyl]-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate |

InChI |

InChI=1S/C25H30F2N4O4S/c1-24(2,3)35-22(32)28-15-9-14-25(17-10-7-6-8-11-17)31(23(33)30(4)34-5)29-21(36-25)19-16-18(26)12-13-20(19)27/h6-8,10-13,16H,9,14-15H2,1-5H3,(H,28,32)/t25-/m1/s1 |

InChI-Schlüssel |

ODPINCLJBXCQIN-RUZDIDTESA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)NCCC[C@]1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N(C)OC)C3=CC=CC=C3 |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCCC1(N(N=C(S1)C2=C(C=CC(=C2)F)F)C(=O)N(C)OC)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common reagents used in these reactions include hydrazine derivatives, carbonyl compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives are known for their potential as antimicrobial, antifungal, and anticancer agents. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Substituent Effects

Biologische Aktivität

(R)-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate is a complex organic compound with potential therapeutic applications. Its biological activity stems from its structural features that allow it to interact with various biological targets. This article reviews the compound's biological activity, including its mechanism of action and relevant case studies.

Structure and Properties

The compound is characterized by a carbamate functional group attached to a thiadiazole moiety, which contributes to its biological interactions. The presence of fluorine atoms and a methoxy group further enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, leading to modulation of enzyme activities. The carbamate group can influence binding affinities and specificity towards various targets, including enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds similar to (R)-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate exhibit significant anticancer properties. For instance, studies on related thiadiazole derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar carbamate derivatives have been evaluated for their efficacy against various bacterial strains and have shown inhibitory effects on growth .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, the inhibition of glutamine-dependent amidotransferases has been documented for structurally related compounds, suggesting that (R)-tert-butyl (3-(5-(2,5-difluorophenyl)-3-(methoxy(methyl)carbamoyl)-2-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)propyl)carbamate may exhibit similar activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Thiadiazole derivatives showed significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Antimicrobial Efficacy | Related carbamates demonstrated effective inhibition against Gram-positive bacteria. |

| Study 3 | Enzyme Inhibition | Inhibition of glutamine-dependent enzymes led to reduced proliferation of cancer cells in vitro. |

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of carbamate derivatives. Modifications to the thiadiazole ring or the introduction of different substituents can significantly enhance potency and selectivity against specific biological targets .

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. Key steps include:

- Using trifluoroacetic anhydride (TFAA) as an activating agent for nitrile formation (, §1).

- Optimizing reaction temperature (e.g., 0°C for nitrile intermediates) to minimize side reactions.

- Purification via silica gel chromatography to isolate stereoisomers, as thiadiazole formation may introduce stereochemical complexity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Refrigerate (2–8°C) in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyl carbamate group (, §7.2).

- Handling : Use anhydrous solvents and gloveboxes to avoid moisture-induced degradation. Monitor for electrostatic charge buildup during transfer (, §7.1).

Q. What analytical techniques are critical for confirming the stereochemistry of the (R)-configured tert-butyl group?

- Chiral HPLC : Compare retention times with racemic mixtures.

- X-ray crystallography : Resolve absolute configuration, as demonstrated for tert-butyl carbamate derivatives in crystal structure studies ( ).

- NOESY NMR : Detect spatial proximity between protons on the tert-butyl group and adjacent stereocenters .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from dynamic stereochemistry or solvent effects. Methodological solutions include:

- Variable-temperature NMR : Identify conformational exchange broadening (e.g., tert-butyl rotation).

- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data ( ).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Q. What mechanistic insights explain the reactivity of the methoxy(methyl)carbamoyl group under basic conditions?

- The carbamoyl group undergoes hydrolysis in the presence of strong bases (e.g., NaOH), forming carboxylic acids.

- Kinetic studies : Monitor reaction progress via LC-MS under varying pH (3–12) to identify intermediates ().

- Protecting group strategy : Replace the tert-butyl carbamate with acid-labile groups (e.g., Boc) to stabilize the core structure during downstream reactions .

Q. How does the fluorophenyl substituent influence the compound’s electronic properties and binding affinity in target studies?

- Computational modeling : Use software like Schrödinger Suite to calculate electrostatic potential maps and log values.

- SAR studies : Synthesize analogs with varying fluorine positions (e.g., 2,4-difluoro vs. 3,5-difluoro) and compare bioactivity ( ).

- Fluorescence quenching assays : Assess interactions with biomolecules (e.g., proteins) via Förster resonance energy transfer (FRET) .

Data Contradiction Analysis

Q. Why might different synthetic routes yield conflicting purity assessments?

- Side reactions : Thiadiazole cyclization may produce regioisomers (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole).

- Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate isomers ().

- Elemental analysis : Verify purity (>95%) and rule out residual solvents ( ).

Q. How can researchers reconcile discrepancies in toxicity profiles reported in SDS documents?

- Hazard variability : SDS data for analogs (e.g., vs. 2) may reflect differences in substituents (e.g., fluorine vs. chlorine).

- In vitro testing : Conduct MTT assays on HepG2 cells to establish cytotoxicity thresholds specific to the target compound (, §12).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.